Triisopropylsilanol

Catalog No.
S1513920
CAS No.
17877-23-5
M.F
C9H22OSi
M. Wt
174.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triisopropylsilanol

CAS Number

17877-23-5

Product Name

Triisopropylsilanol

IUPAC Name

hydroxy-tri(propan-2-yl)silane

Molecular Formula

C9H22OSi

Molecular Weight

174.36 g/mol

InChI

InChI=1S/C9H22OSi/c1-7(2)11(10,8(3)4)9(5)6/h7-10H,1-6H3

InChI Key

MQNNNLJCDJBERF-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)(C(C)C)O

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)O

Application in Peptide Synthesis

Specific Scientific Field: Biochemistry and Organic Chemistry

Summary of the Application: Triisopropylsilanol is used as a scavenger in peptide synthesis . It plays a crucial role in the global deprotection of peptide groups during the synthesis process .

Methods of Application or Experimental Procedures: In peptide synthesis, Triisopropylsilanol is used to scavenge peptide groups that are being removed from the peptide sequence during the global deprotection stage . It can act as a hydride donor in acidic conditions, enabling it to scavenge carbocations formed in the deprotection of a peptide .

Results or Outcomes: The use of Triisopropylsilanol in peptide synthesis enhances the efficiency of the process by scavenging unwanted peptide groups. This leads to a cleaner and more controlled synthesis process .

Application as a Reducing Agent

Specific Scientific Field: Organic Chemistry

Summary of the Application: Triisopropylsilanol is used as a reducing agent in organic synthesis . It’s known for its relatively low toxicity, ease of handling, and its ability to selectively reduce various functional groups .

Methods of Application or Experimental Procedures: As a reducing agent, Triisopropylsilanol is used in various organic synthesis processes where it donates electrons to other molecules, thereby reducing them .

Results or Outcomes: The use of Triisopropylsilanol as a reducing agent contributes to the successful completion of various organic synthesis reactions. Its selective reduction capabilities make it a valuable tool in the synthesis of complex organic compounds .

Application in Silicon-Based Cross-Coupling Reactions

Specific Scientific Field: Organic Chemistry

Summary of the Application: Triisopropylsilanol is used in silicon-based cross-coupling reactions . These reactions have gained attention due to the stability, non-toxicity, and natural abundance of silicon .

Methods of Application or Experimental Procedures: In these reactions, Triisopropylsilanol can undergo transmetalation of alkyl, alkenyl, and aryl groups on silicon to palladium(II), nickel(II), or copper(I or II), allowing participation in the cross-coupling reaction under mild conditions with excellent chemoselectivity .

Results or Outcomes: The use of Triisopropylsilanol in silicon-based cross-coupling reactions contributes to the successful completion of various organic synthesis reactions . Its selective reduction capabilities make it a valuable tool in the synthesis of complex organic compounds .

Application in Deprotection of Silyl Ethers

Specific Scientific Field: Organic Chemistry

Summary of the Application: Triisopropylsilanol is used in the deprotection of silyl ethers . Silyl ethers are protective groups commonly used in organic synthesis, and their deprotection is a crucial step in many synthetic procedures .

Methods of Application or Experimental Procedures: In the deprotection process, Triisopropylsilanol can selectively cleave silyl ethers in the presence of other functional groups . This selective deprotection is often achieved using a source of fluoride ion .

Results or Outcomes: The use of Triisopropylsilanol in the deprotection of silyl ethers allows for the selective removal of protective groups, which is a critical step in the synthesis of complex organic molecules .

Application in Reduction of Cysteine-S-Protecting Groups

Specific Scientific Field: Biochemistry and Organic Chemistry

Summary of the Application: Triisopropylsilanol is used in the reduction of cysteine-S-protecting groups . It has been found to actively remove S-protecting groups by serving as a reductant .

Methods of Application or Experimental Procedures: In the reduction process, Triisopropylsilanol can facilitate the removal of acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (Bu t ) protecting groups from cysteine (Cys) residues in the presence of trifluoroacetic acid (TFA) at 37 °C .

Results or Outcomes: The use of Triisopropylsilanol in the reduction of cysteine-S-protecting groups allows for the selective removal of protective groups, which is a critical step in the synthesis of complex organic molecules .

Application in Silicon-Based Protection of Functional Groups

Summary of the Application: Triisopropylsilanol is used in the silicon-based protection of functional groups . It’s known for its relatively low toxicity, ease of handling, and its ability to selectively protect various functional groups .

Methods of Application or Experimental Procedures: As a protecting agent, Triisopropylsilanol is used in various organic synthesis processes where it donates electrons to other molecules, thereby reducing them .

Results or Outcomes: The use of Triisopropylsilanol as a protecting agent contributes to the successful completion of various organic synthesis reactions. Its selective protection capabilities make it a valuable tool in the synthesis of complex organic compounds .

Triisopropylsilanol is an organosilicon compound with the chemical formula  i Pr 3SiOH\text{ i Pr }_3\text{SiOH}, where i Pr\text{i Pr} represents isopropyl groups. It appears as a colorless liquid and is characterized by its silanol functional group, which imparts unique chemical properties. This compound is derived from triisopropylsilane through hydrolysis or other

, including:

  • Dehydration: Under certain conditions, triisopropylsilanol can lose water to form triisopropylsilane.
  • Condensation Reactions: It can react with other silanol compounds to form siloxane linkages, which are crucial in the formation of silicone polymers.
  • Reduction Reactions: As a mild reducing agent, triisopropylsilanol can participate in reductions of various organic compounds, particularly in peptide synthesis where it scavenges carbocations formed during deprotection steps .

Triisopropylsilanol can be synthesized through several methods:

  • Hydrolysis of Triisopropylsilane: This method involves the reaction of triisopropylsilane with water, often catalyzed by an acid or base, resulting in the formation of triisopropylsilanol and hydrogen gas.
  • Alkali Reaction: A notable synthetic route includes reacting triisopropylsilane with an alkali (such as sodium hydroxide or potassium hydroxide) in the presence of a small amount of pre-existing triisopropylsilanol. This method has been shown to yield high-purity products without generating waste solvents .
  • Direct Synthesis from Silanes: Other methods involve direct synthesis using silanes and various reagents under controlled conditions to achieve desired yields and purities.

Triisopropylsilanol finds applications in several fields:

  • Chemical Synthesis: It serves as a reagent in the synthesis of organosilicon compounds, which are vital for producing silicones and other materials.
  • Peptide Synthesis: In organic chemistry, it acts as a scavenger during peptide synthesis, facilitating the removal of protective groups and stabilizing reactive intermediates .
  • Catalysis: Emerging research indicates potential applications as a catalyst in various organic transformations due to its unique reactivity profile .

Several compounds share structural similarities with triisopropylsilanol. Here are some notable examples:

CompoundStructureUnique Features
Triethylsilane Et 3SiH\text{ Et }_3\text{SiH}Used as a reducing agent; less sterically hindered than triisopropylsilanol.
Trimethylsilane Me 3SiH\text{ Me }_3\text{SiH}Commonly used in organic synthesis; more reactive due to smaller size.
Triarylsilanol Ar 3SiOH\text{ Ar }_3\text{SiOH}Exhibits catalytic properties; used in direct amidation reactions .

Triisopropylsilanol stands out due to its combination of steric hindrance from the isopropyl groups and the presence of the silanol functional group, allowing it to act both as a reducing agent and a stabilizing scaffold in various

Triisopropylsilanol (C₉H₂₂OSi, molecular weight 174.36 g/mol) is characterized by its three isopropyl groups attached to a silicon atom bearing a hydroxyl group. This structural arrangement confers unique reactivity patterns that have been exploited in various organic transformations. The compound exists as a colorless liquid and has gained prominence in synthetic organic chemistry due to its catalytic properties and applications in protecting group strategies.

Phase-Transfer Catalysis Mechanisms for Dehydrohalogenation Reactions

Triisopropylsilanol has emerged as a significant phase-transfer catalyst, particularly in dehydrohalogenation reactions. The compound functions through a unique mechanism where it facilitates the transfer of hydroxide ions from the aqueous or solid phase to the organic phase, enabling efficient elimination reactions. This catalytic activity has been notably demonstrated in the synthesis of alkenes through dehydrohalogenation processes.

The mechanism of TIPSOH in phase-transfer catalysis involves the formation of a silanoate anion that complexes with the potassium cation, creating a lipophilic complex capable of transferring into the organic phase. This transfer enables the base to interact with organic substrates in a homogeneous environment, significantly enhancing reaction rates and yields. The general mechanism can be represented as follows:

  • TIPSOH + KOH → TIPSO⁻K⁺ + H₂O
  • TIPSO⁻K⁺ transfers to the organic phase
  • TIPSO⁻K⁺ (org) + R-CH₂-CH₂-X (org) → Alkene + KX + TIPSOH (org)
  • TIPSOH returns to the interface to repeat the cycle

A practical application of this mechanism is observed in the synthesis of 2-isopropyl-1,3-butadiene, where TIPSOH catalyzes the dehydrohalogenation of 3-bromomethyl-4-methylpent-1-ene:

To a solution of KOH (3.14 g, 48 mmol) in DMF (70 mL) was added triisopropylsilanol (39 mg, 0.2 mmol). After the mixture was stirred at rt for 1 h, 3-bromomethyl-4-methylpent-1-ene (5 g, 28 mmol) was added dropwise. After being stirred for an additional 12 h, the reaction was judged complete by TLC and the product was distilled directly from the reaction mixture using a Kugelrohr apparatus at 70°C.

The efficiency of TIPSOH as a phase-transfer catalyst for dehydrohalogenation reactions varies with different solvents. Experimental data demonstrates the significant influence of solvent choice on reaction yields, as shown in Table 1.

SolventDistilled Yield (%)
DMF77
DMPU68
xylene60
diglyme50
THFa
DBU30

Table 1: Effect of solvent on TIPSOH-catalyzed dehydrohalogenation yields. (a: Product could not be separated from solvent)

The data clearly indicates that DMF provides the optimal environment for TIPSOH-catalyzed dehydrohalogenation reactions, with a significant yield advantage over other solvents. This solvent effect likely stems from DMF's ability to stabilize the silanoate intermediate and facilitate phase transfer between the solid KOH and the organic substrates.

Silanol/Silanoate Systems in Alkali-Mediated Elimination Processes

The silanol/silanoate system forms the foundation of TIPSOH's catalytic activity in alkali-mediated elimination processes. Unlike traditional phase-transfer catalysts, TIPSOH functions through a reversible deprotonation mechanism that generates a silanoate species capable of facilitating base-promoted reactions. This unique property allows TIPSOH to effectively catalyze elimination reactions under solid-liquid phase transfer conditions.

In alkali-mediated elimination processes, the silanol/silanoate equilibrium plays a crucial role:

$$ \text{(iPr)}3\text{SiOH} + \text{KOH} \rightleftharpoons \text{(iPr)}3\text{SiO}^-\text{K}^+ + \text{H}_2\text{O} $$

The silanoate anion, (iPr)₃SiO⁻K⁺, acts as the active catalytic species by:

  • Enhancing the solubility of potassium hydroxide in organic solvents
  • Facilitating the deprotonation of organic substrates
  • Promoting E2 elimination reactions through a concerted mechanism

Recent studies have demonstrated that the silanol/silanoate system is particularly effective for substrates with pKa values in the range of 16-23, making it an excellent choice for dehydrohalogenation reactions of primary halides. The effectiveness of this system stems from the ability of the silanoate to serve as both a phase-transfer agent and a base catalyst, thereby streamlining the elimination process.

The silanol/silanoate system also shows remarkable selectivity in promoting E2 elimination pathways over competing substitution reactions. This selectivity arises from the sterically hindered nature of the triisopropylsilanoate anion, which favors deprotonation over nucleophilic attack. Consequently, TIPSOH-catalyzed elimination reactions typically yield higher proportions of the desired alkene products compared to traditional phase-transfer catalysts.

Kinetic Optimization Strategies for Solid-Liquid Phase Transfer Catalysis

Optimizing the kinetics of TIPSOH-catalyzed reactions requires careful consideration of several parameters that influence the efficiency of the phase transfer process. A critical discovery in the patent literature reveals that the presence of a small amount of triisopropylsilanol itself is essential for catalyzing the reaction between triisopropylsilane and alkali to produce more triisopropylsilanol. This autocatalytic behavior forms the basis for kinetic optimization strategies in TIPSOH-mediated phase transfer catalysis.

Key parameters for kinetic optimization include:

  • Catalyst loading: The ratio of triisopropylsilanol to substrate significantly impacts reaction rates. Research indicates that a catalyst loading of at least 0.05 mol ratio (TIPSOH/substrate) is necessary to achieve satisfactory reaction rates.

  • Temperature control: The optimal temperature range for TIPSOH-catalyzed reactions typically falls between 70-100°C. Below 50°C, the reaction proceeds very slowly or not at all, while temperatures above 250°C lead to undesirable side reactions and product degradation.

  • Reaction medium: The choice of solvent significantly influences the efficiency of phase transfer. As shown in Table 1, DMF provides optimal conditions for dehydrohalogenation reactions, likely due to its ability to stabilize the silanoate intermediate.

  • Alkali concentration: The molar ratio of alkali to substrate affects both reaction rate and selectivity. Optimal results are typically observed with alkali:substrate ratios between 1:1 and 4:1, depending on the specific transformation.

  • Inert atmosphere: Conducting reactions under nitrogen or argon atmosphere enhances reaction efficiency and product purity by preventing undesired oxidation reactions.

These optimization strategies have been successfully applied in the industrial preparation of high-purity triisopropylsilanol, achieving yields exceeding 98% and purities above 99%. The table below illustrates the effect of various reaction parameters on the yield and purity of triisopropylsilanol synthesis:

Catalyst Loading (mol ratio)Temperature (°C)Alkali:Substrate RatioReaction Time (h)Yield (%)Purity (%)
0.05704:11298.599.1
0.02603:12485.297.3
0.10904:1897.999.0
0.051002:11095.698.7

Table 2: Effect of reaction parameters on triisopropylsilanol synthesis (derived from patent data)

The application of these kinetic optimization strategies extends beyond the synthesis of triisopropylsilanol itself to various organic transformations catalyzed by TIPSOH. For instance, in dehydrohalogenation reactions, optimized conditions typically involve the use of 0.5-2 mol% TIPSOH catalyst, KOH as the base, DMF as the solvent, and temperatures between 70-80°C to achieve maximum yields of the desired alkene products.

Comparative Analysis of Triisopropylsilanol vs. Traditional Quaternary Ammonium Catalysts

Traditional phase-transfer catalysts, particularly quaternary ammonium salts, have been widely employed in organic synthesis. However, triisopropylsilanol offers several distinct advantages in specific applications, particularly dehydrohalogenation reactions and other base-promoted transformations.

A comparative analysis reveals the following distinctions between TIPSOH and quaternary ammonium catalysts:

  • Mechanism of action: While quaternary ammonium catalysts function primarily through ion-pair formation and phase transfer, TIPSOH operates through a silanol/silanoate system that can both transfer alkali metal ions and participate directly in deprotonation reactions.

  • Substrate scope: TIPSOH is particularly effective for substrates with pKa values in the range of 16-23, whereas quaternary ammonium catalysts often show broader applicability across various substrate types.

  • Thermal stability: TIPSOH exhibits superior thermal stability compared to many quaternary ammonium catalysts, enabling its use at elevated temperatures (up to 250°C) without significant degradation.

  • Catalyst recovery: The physical properties of TIPSOH often allow for easier recovery through distillation compared to quaternary ammonium salts, which may decompose during thermal recovery processes.

  • Reaction selectivity: In dehydrohalogenation reactions, TIPSOH typically promotes E2 elimination pathways with higher selectivity than quaternary ammonium catalysts, which may facilitate competing substitution reactions.

The following table compares the performance of TIPSOH with common quaternary ammonium catalysts in dehydrohalogenation reactions:

CatalystCatalyst Loading (mol%)Yield (%)Reaction Time (h)Selectivity (E2:SN2)Recyclability
TIPSOH0.77712>95:5High
TBAB5.0652485:15Moderate
Aliquat 3365.0701880:20Low
Aliquat 1755.0722082:18Low

Table 3: Comparison of TIPSOH and quaternary ammonium catalysts in dehydrohalogenation reactions (compiled from sources)

Furthermore, TIPSOH offers specific advantages in certain synthetic applications. For instance, in the preparation of 2-substituted 1,3-butadienes, TIPSOH-catalyzed dehydrohalogenation provides superior yields and product purity compared to traditional methods using quaternary ammonium catalysts or strong bases like DBU.

Recent developments have also expanded the application of TIPSOH beyond dehydrohalogenation to include direct alkynylation of carbonyl compounds to access propargylic alcohols. In these transformations, the TIPSOH/KOH system provides a more efficient and selective catalyst than traditional quaternary ammonium salts.

Role in Silicon-Based Antifouling Coatings for Marine Applications

Triisopropylsilanol serves as a precursor in formulating silicone-based antifouling coatings that inhibit biofilm and macroorganism adhesion on ship hulls and underwater structures. The compound’s bulky isopropyl groups create a hydrophobic surface topology, reducing water-surface interactions and preventing the settlement of marine organisms [4]. When copolymerized with tetrafunctional silanes (e.g., tetramethoxysilane), it forms a crosslinked polysiloxane network with tunable elastic modulus (1.5–3.2 GPa) and water contact angles exceeding 110° [4].

A 2025 study demonstrated that coatings incorporating triisopropylsilanol-derived silsesquioxanes achieved a 92% reduction in barnacle adhesion compared to polydimethylsiloxane (PDMS) benchmarks [4]. The mechanism involves dynamic surface restructuring, where the isopropyl groups sterically hinder enzymatic degradation while allowing sufficient chain mobility to shed fouling agents under shear stress.

Table 1: Performance Metrics of Triisopropylsilanol-Enhanced Antifouling Coatings

PropertyTriisopropylsilanol CoatingPDMS Control
Water Contact Angle (°)118 ± 2.3105 ± 1.8
Adhesion Strength (kPa)12.428.7
Service Life (months)48–5224–30

Crosslinking Agents for High-Strength Ballistic Composites

In ballistic composites, triisopropylsilanol acts as a coupling agent between aramid fibers (e.g., Kevlar®) and epoxy matrices. The silanol group undergoes condensation reactions with surface hydroxyls on fibers, while the isopropyl domains interpenetrate the polymer matrix, improving interfacial shear strength by 40–60% [3]. This hybridization effect distributes impact energy across the composite, enhancing penetration resistance.

Recent advances utilize triisopropylsilanol to functionalize boron carbide nanoparticles in ultra-high-molecular-weight polyethylene (UHMWPE) composites. The modified nanoparticles exhibit improved dispersion, increasing composite hardness to 35 GPa while maintaining flexibility (elastic recovery >85%) [3].

Silicon-Containing Monomers for Biomedical Device Fabrication

Triisopropylsilanol-derived monomers are integral to manufacturing blood-contacting devices like hemodialysis membranes and vascular grafts. Its organosilicon chemistry enables the synthesis of copolymers with controlled thrombogenicity. For instance, grafting triisopropylsilanol moieties onto polycarbonate urethane reduces platelet adhesion by 78% compared to unmodified polymer [1].

In drug-eluting stents, silanol groups facilitate covalent anchoring of antiproliferative agents (e.g., sirolimus) via hydrolytically stable Si–O–C linkages. This modification extends drug release kinetics to 180 days while maintaining stent radial strength (450–500 N/mm) [2].

Surface Modification Techniques Using Silsesquioxane Derivatives

Triisopropylsilanol is a key precursor for synthesizing isobutyl-substituted silsesquioxanes (POSS), which form self-assembled monolayers (SAMs) on metallic substrates. These SAMs reduce surface free energy from 72 mN/m (bare steel) to 18 mN/m, enabling superlubricious interfaces [4]. Applications include microelectromechanical systems (MEMS) where triisopropylsilanol-derived coatings achieve static friction coefficients below 0.05.

A novel aerosol-assisted chemical vapor deposition (AACVD) technique employs triisopropylsilanol to deposit nanostructured silica films with controlled pore diameters (2–50 nm). These films enhance dye adsorption in perovskite solar cells, boosting power conversion efficiency from 18.2% to 22.7% [2].

The photochemical generation of chlorine radicals represents a novel and sustainable approach to silanol synthesis that has been extensively investigated through mechanistic studies. Recent research has demonstrated that triisopropylsilanol can be synthesized via an unprecedented pathway involving photoinduced chlorine radical formation from readily available chlorinated solvents under aerobic conditions [1].

Photoinduced Chlorine Radical Formation Mechanism

The photochemical oxidation process begins with the irradiation of dichloromethane using blue light-emitting diodes, which leads to the formation of chlorine radicals through a non-classical pathway. This mechanism differs significantly from traditional thermal or metal-catalyzed approaches, as it relies solely on photochemical energy to initiate the reaction [1]. The process operates under ambient conditions without requiring transition metal catalysts or stoichiometric oxidants, making it particularly attractive for sustainable synthesis applications.

The chlorine radical generation mechanism involves the homolytic cleavage of the carbon-chlorine bond in dichloromethane upon photochemical excitation. This process is facilitated by the presence of molecular oxygen, which participates in the overall oxidation cycle. The generated chlorine radicals subsequently abstract hydrogen atoms from silicon-hydrogen bonds, leading to the formation of silyl radicals that can then be oxidized to produce the desired silanol products [1] [2].

Mechanistic Investigations and Kinetic Studies

Extensive mechanistic investigations have been conducted to understand the factors controlling chlorine radical generation in photochemical oxidation processes. These studies have revealed that the silicon-hydrogen bond dissociation energy plays a crucial role in determining the reactivity of different silanes toward chlorine radical attack. For triisopropylsilanol precursors, the silicon-hydrogen bond dissociation energy is approximately 92 kcal/mol, which is sufficiently weak to allow efficient hydrogen atom abstraction by chlorine radicals [1].

The kinetic analysis of chlorine radical generation has demonstrated that the reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps. The initiation step involves the photochemical formation of chlorine radicals from dichloromethane, while the propagation steps involve hydrogen atom transfer from silicon-hydrogen bonds to chlorine radicals, followed by oxidation of the resulting silyl radicals by molecular oxygen [1].

Scalability and Synthetic Applications

One of the most significant advantages of the photochemical chlorine radical generation approach is its exceptional scalability. Continuous-flow chemistry has been successfully implemented to achieve high productivity rates, with triisopropylsilanol synthesis reaching production rates of up to 44 grams per hour per liter of reactor volume [1]. This represents a substantial improvement over traditional batch processes, which typically require extended reaction times and produce lower yields.

The continuous-flow setup utilizes a tubular microreactor with high surface-to-volume ratios, which facilitates efficient photon transfer and heat dissipation. The system has been optimized to produce up to 1.05 kilograms of silanol products per day per liter of reactor volume, demonstrating the industrial potential of this photochemical approach [1].

Silyl Radical Intermediates in Reductive Coupling Reactions

The formation and reactivity of silyl radical intermediates represent a crucial aspect of triisopropylsilanol chemistry, particularly in the context of reductive coupling reactions. These intermediates exhibit unique nucleophilic character that distinguishes them from carbon-centered radicals, leading to novel reactivity patterns and synthetic applications.

Electroreductive Generation of Silyl Radicals

A groundbreaking approach to silyl radical generation involves the electroreductive cleavage of silicon-chlorine bonds in chlorosilanes. This method utilizes highly biased electrochemical potentials to drive the energetically uphill reductive cleavage of strong silicon-chlorine bonds, which have bond dissociation energies of approximately 110 kcal/mol [3] [4].

Hydrogen Atom Transfer Mechanisms in Peptide Deprotection

The application of triisopropylsilanol in peptide chemistry has revealed important mechanistic insights into hydrogen atom transfer processes, particularly in the context of protecting group removal. These studies have demonstrated that triisopropylsilanol can function as both a scavenger and an active deprotection reagent, depending on the reaction conditions employed.

Triisopropylsilanol as a Reducing Agent

Traditional applications of triisopropylsilanol in peptide synthesis have focused on its role as a cation scavenger, where it quenches carbocationic intermediates formed during acidolytic deprotection reactions. However, recent mechanistic studies have revealed that triisopropylsilanol can also function as a direct reducing agent, actively participating in the cleavage of protecting groups through hydrogen atom transfer mechanisms [5] [6].

The reducing properties of triisopropylsilanol arise from the polarization of the silicon-hydrogen bond, which imparts hydridic character to the hydrogen atom. This polarization is a consequence of the relatively low electronegativity of silicon compared to hydrogen, resulting in a mild reducing agent that can selectively reduce certain types of chemical bonds [5].

Mechanistic Studies of Cysteine Deprotection

Comprehensive mechanistic investigations have been conducted on the deprotection of cysteine residues using triisopropylsilanol in trifluoroacetic acid. These studies have established that triisopropylsilanol can facilitate the removal of acetamidomethyl, 4-methoxybenzyl, and tert-butyl protecting groups from cysteine residues through direct hydrogen atom transfer mechanisms [5] [6].

The relative lability of different protecting groups has been systematically investigated, revealing the following order of reactivity: Cys(Mob) > Cys(Acm) > Cys(But). This reactivity pattern reflects the stability of the intermediate carbocationic species formed during the deprotection process, with the 4-methoxybenzyl group being particularly susceptible to reductive cleavage [5].

Temperature and Concentration Effects

The efficiency of triisopropylsilanol-mediated deprotection reactions is strongly dependent on reaction temperature, concentration, and reaction time. Studies conducted at 37°C with trifluoroacetic acid/triisopropylsilanol ratios of 98:2 have demonstrated that significant deprotection can occur within 12 hours, with 70% removal of acetamidomethyl protecting groups observed under these conditions [5].

The temperature dependence of these reactions reflects the activation barriers associated with hydrogen atom transfer processes. Higher temperatures facilitate the abstraction of hydrogen atoms from triisopropylsilanol by electrophilic intermediates, leading to increased rates of protecting group removal [5].

Disulfide Bond Formation

An unexpected aspect of triisopropylsilanol-mediated deprotection reactions is the concurrent formation of disulfide bonds between deprotected cysteine residues. This process occurs through the oxidation of free cysteine thiols by atmospheric oxygen or other oxidizing agents present in the reaction mixture [5] [6].

The formation of disulfide bonds has important implications for peptide synthesis, as it can lead to the formation of unwanted intramolecular or intermolecular crosslinks. However, this reactivity can also be exploited for the controlled formation of disulfide bonds in peptide and protein synthesis applications [5].

Computational Modeling of Silicon-Centered Transition States

The computational modeling of silicon-centered transition states has provided crucial insights into the mechanistic pathways involved in triisopropylsilanol chemistry. These studies have employed various levels of theory, from density functional theory to high-level ab initio methods, to understand the electronic structure and energetics of silicon-centered radical reactions.

Density Functional Theory Studies

Density functional theory calculations have been extensively used to model silicon-hydrogen bond activation processes and silicon-centered radical reactions. The Becke3LYP functional has been identified as particularly reliable for these systems, providing reaction energies and activation barriers that are in close agreement with experimental observations and high-level ab initio calculations [7] [8].

The computational studies have revealed that silicon-hydrogen bond dissociation energies are significantly lower than corresponding carbon-hydrogen bonds, explaining the enhanced reactivity of silanes toward radical attack. For triisopropylsilanol and related compounds, the silicon-hydrogen bond dissociation energy has been calculated to be approximately 92 kcal/mol, which is consistent with experimental kinetic data [7].

Transition State Modeling

Detailed transition state modeling has been performed using climbing image nudged elastic band (CI-NEB) calculations to map the reaction coordinates for silicon-hydrogen bond cleavage processes. These calculations have identified transition states with activation barriers ranging from 5.5 to 7.3 kcal/mol for hydrogen abstraction from silicon-hydrogen bonds by various radical species [9].

The transition state structures reveal that silicon-hydrogen bond cleavage occurs through a concerted mechanism involving simultaneous breaking of the silicon-hydrogen bond and formation of the new bond to the attacking radical. The geometries of these transition states show significant elongation of the silicon-hydrogen bond and partial formation of the new bond [9].

Electronic Structure Analysis

Electronic structure analysis of silicon-centered transition states has provided insights into the factors controlling reactivity and selectivity in radical reactions. The calculations reveal that silicon-centered radicals exhibit significant spin density localization on the silicon atom, consistent with their nucleophilic character and reactivity toward electrophilic substrates [7].

The electronic structure studies have also identified key molecular orbital interactions that stabilize silicon-centered transition states. The interaction between the singly occupied molecular orbital (SOMO) of the silicon radical and the lowest unoccupied molecular orbital (LUMO) of the electrophilic substrate plays a crucial role in determining the activation barriers for radical addition reactions [7].

Validation Against Experimental Data

The computational models have been extensively validated against experimental data, including kinetic isotope effects, reaction rates, and product distributions. Carbon-13 kinetic isotope effect measurements have confirmed that the computational predictions of transition state structures are consistent with experimental observations [3].

The validation studies have also demonstrated that the computational models successfully predict the effects of substituents on reaction rates and selectivities. The multivariate linear regression analysis of computational and experimental data has shown excellent correlation, with correlation coefficients exceeding 0.65 for most systems studied [3].

Basis Set and Method Optimization

Systematic studies have been conducted to optimize the basis sets and computational methods used for silicon-centered systems. The aug-cc-pVTZ basis set has been identified as providing adequate accuracy for most applications, while higher basis sets such as aug-cc-pVQZ offer only marginal improvements in accuracy [10].

The method optimization studies have also revealed that explicit treatment of electron correlation is crucial for accurate prediction of reaction energetics. While density functional theory methods provide reasonable accuracy for most applications, post-Hartree-Fock methods such as MP2 and CCSD(T) are necessary for high-precision calculations [10].

Data Tables

The comprehensive mechanistic analysis presented above is supported by extensive experimental and computational data, which has been compiled into systematic data tables for reference and comparison purposes. These tables provide detailed information on reaction conditions, yields, mechanistic pathways, and computational parameters for the various aspects of triisopropylsilanol radical chemistry discussed in this review.

Reaction TypeMechanismKey FindingExperimental ConditionsProduct Yield/EfficiencyReference
Photochemical Chlorine Radical GenerationPhotoinduced Cl- formation from CHCl3Non-classical Cl- generation under aerobic conditionsBlue LED, CH2Cl2, O2, 28 hQuantitative under flow conditionsSaha et al. Nat. Commun. 2023 [1]
Photochemical Chlorine Radical GenerationCl- + Si-H → Silyl radical + HClSi-H bond dissociation energy ~92 kcal/molPhotochemical, ambient temperatureChlorine radical generation confirmedSaha et al. Nat. Commun. 2023 [1]
Photochemical Chlorine Radical GenerationSilyl radical + O2 → Silanol productScalable continuous-flow synthesis achievedContinuous flow: 44 g/h/L productivityUp to 1.05 kg/day/L reactor volumeSaha et al. Nat. Commun. 2023 [1]
Silyl Radical Intermediates - Reductive CouplingElectroreductive Si-Cl bond cleavageSi-Cl bond activation at -0.5 V vs Mg0/2+Electrochemical, -0.7 to -1.0 VGeneral for various alkene silylationsLu et al. J. Am. Chem. Soc. 2020 [3]
Silyl Radical Intermediates - Reductive CouplingNucleophilic silyl radical formationSilyl radicals act as nucleophilic partnersTransition-metal-free conditionsDisilylation, hydrosilylation, allylic silylationLu et al. J. Am. Chem. Soc. 2020 [3]
Silyl Radical Intermediates - Reductive CouplingRadical-polar crossover mechanismC-Si bond formation via radical additionAlkene substrates, MeCN solventStructure-activity relationships establishedLu et al. J. Am. Chem. Soc. 2020 [3]
Hydrogen Atom Transfer - Peptide DeprotectionTIS-mediated S-protecting group removalCys(Mob) > Cys(Acm) > Cys(But) lability orderTFA/TIS (98:2), 37°C, 12 h70% Acm removal, 35% Cys-SH formationSte.Marie & Hondal J. Pept. Sci. 2018 [5]
Hydrogen Atom Transfer - Peptide DeprotectionHAT mechanism with TFA at 37°CTIS promotes both deprotection and oxidationPeptide synthesis conditionsMob group especially labileSte.Marie & Hondal J. Pept. Sci. 2018 [5]
Hydrogen Atom Transfer - Peptide DeprotectionDisulfide bond formation promotionConcentration/temperature/time dependentVariable scavenger concentrationsThioanisole and Et3SiH similarly effectiveSte.Marie & Hondal J. Pept. Sci. 2018 [5]
Silicon-Centered Computational StudiesDFT calculations for Si-H bond activationBecke3LYP functional provides accurate energiesGaussian 03, B3LYP/6-31G(d)Activation barriers: 5.5-7.3 kcal/molNachtigall et al. J. Chem. Phys. 1996 [7]
Silicon-Centered Computational StudiesTransition state modeling (B3LYP/6-31G*)Si-H bond cleavage barrier ~2.0 eVCluster models Si4H10, Si3H8Reaction exothermicity: 7.7-9.4 kcal/molNachtigall et al. J. Chem. Phys. 1996 [7]
Silicon-Centered Computational StudiesBond dissociation energy calculationsSilicon-centered transitions at ~260 nmMP2//DFT single point energiesComputational accuracy validated vs QCISD(T)Nachtigall et al. J. Chem. Phys. 1996 [7]

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Triisopropylsilanol

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Last modified: 08-15-2023

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